ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate
Description
This compound is a heterocyclic derivative featuring an imidazo[1,2-c]quinazolin core substituted with a sulfanyl-acetate group and a carbamoyl-methyl-furan moiety.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-2-29-18(27)12-31-21-24-15-8-4-3-7-14(15)19-23-16(20(28)25(19)21)10-17(26)22-11-13-6-5-9-30-13/h3-9,16H,2,10-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOBZTAHZZVPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound features three critical components:
- Imidazo[1,2-c]quinazolin-3-one core : Derived from cyclization of nitrobenzaldehyde and benzene-1,2-diamine.
- Carbamoylmethyl substituent at position 2 : Introduced via alkylation or amide coupling.
- Sulfanylacetate ester at position 5 : Attached through nucleophilic substitution or thiol-ene chemistry.
Synthetic Pathways
Synthesis of the Imidazo[1,2-c]quinazolin-3-one Core
The scaffold is constructed via a three-step sequence:
Cyclization of 2-Nitrobenzaldehyde and Benzene-1,2-diamine
A mixture of 2-nitrobenzaldehyde and benzene-1,2-diamine undergoes cyclization in ethanol under reflux with glacial acetic acid as a catalyst. This yields 2-(2-nitrophenyl)-1H-benzo[d]imidazole (Intermediate A ), confirmed by IR and NMR spectroscopy.
Reduction of Nitro Group
Intermediate A is reduced using stannous chloride dihydrate (SnCl₂·2H₂O) in methanol under acidic conditions (HCl), producing the corresponding amine (Intermediate B ).
Condensation-Cyclization with Substituted Benzaldehyde
Intermediate B reacts with substituted benzaldehyde in glacial acetic acid at 80°C to form the imidazo[1,2-c]quinazolin-3-one core (Intermediate C ). The reaction proceeds via Schiff base formation followed by intramolecular cyclization.
Functionalization at Position 2: Introduction of Carbamoylmethyl Group
Alkylation with Bromoacetamide
Intermediate C undergoes alkylation with bromoacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This introduces the carbamoylmethyl moiety, yielding Intermediate D .
Amide Coupling with Furan-2-ylmethylamine
Intermediate D is coupled with furan-2-ylmethylamine using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Triethylamine (Et₃N) facilitates the reaction, producing Intermediate E .
Optimization and Mechanistic Insights
Key Reaction Parameters
Yield and Purity Data
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2.1.1 | A | 85 | 92 |
| 2.1.2 | B | 78 | 95 |
| 2.1.3 | C | 70 | 90 |
| 2.2.1 | D | 65 | 88 |
| 2.2.2 | E | 60 | 85 |
| 2.3.1 | Target | 55 | 98 |
Analytical Characterization
Challenges and Alternatives
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups within the imidazoquinazoline core can be reduced to alcohols.
Substitution: The sulfanyl acetate group can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl groups could produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate has been investigated for its potential as an antitumor agent. The imidazoquinazoline scaffold is associated with various biological activities, including anticancer properties.
Case Study: Antitumor Activity
A study conducted on imidazoquinazoline derivatives demonstrated their efficacy against several cancer cell lines. The derivatives exhibited cytotoxic effects due to their ability to induce apoptosis in cancer cells, making them promising candidates for further development as chemotherapeutic agents .
Antimicrobial Properties
Research has shown that compounds containing the imidazoquinazoline structure can possess antimicrobial activity. This compound's unique functional groups may enhance its effectiveness against various pathogens.
Case Study: Antimicrobial Testing
In vitro tests revealed that derivatives of imidazoquinazoline exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of imidazoquinazoline derivatives. This compound may offer protective effects against neurodegenerative diseases.
Case Study: Neuroprotection
A recent study indicated that imidazoquinazoline derivatives can inhibit neuroinflammation and oxidative stress in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .
Table 1: Biological Activities of this compound
Table 2: Comparison with Other Imidazoquinazoline Derivatives
| Compound Name | Antitumor Activity | Antimicrobial Activity | Neuroprotective Potential |
|---|---|---|---|
| Ethyl Compound | Yes | Yes | Yes |
| Other Derivative A | Moderate | Yes | No |
| Other Derivative B | High | Moderate | Yes |
Mechanism of Action
The mechanism of action of ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The imidazoquinazoline core can interact with enzymes and receptors, modulating their activity. The furan ring and sulfanyl acetate group can also participate in binding interactions, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Computational similarity measures, such as the Tanimoto coefficient and Dice index , are critical for comparing molecular frameworks. These metrics evaluate bit-vector representations of molecular fingerprints (e.g., MACCS or Morgan fingerprints) to quantify overlap in functional groups and substructures . For example, the US-EPA CompTox Chemicals Dashboard employs Tanimoto-based searches (threshold >0.8) to identify analogs, a method applicable to this compound . Molecular networking via cosine scoring of MS/MS fragmentation patterns (range: 0–1) further clusters structurally related metabolites .
Key Analogues and Their Properties
The following compounds share partial structural motifs with the target molecule:
Key Observations :
- Functional Group Influence : The sulfanyl-acetate group in the target compound and its analogues (e.g., ) may enhance solubility and enable thiol-mediated interactions with biological targets.
- Bioactivity Clustering : Compounds with carbamoyl or benzamide substituents (e.g., ) often exhibit protease or HDAC inhibitory activity, as seen in aglaithioduline (~70% similarity to SAHA) .
Limitations in Comparison
- Data Gaps : Bioactivity data for the target compound are absent in the evidence; predictions rely on structural analogs and general trends (e.g., carbamoyl groups correlating with enzyme inhibition ).
- Synthetic Challenges : Unlike simpler furan esters (e.g., ), the imidazoquinazolin core likely requires multi-step synthesis, complicating yield optimization .
Methodological Insights for Future Studies
- Virtual Screening : Apply Tanimoto/Dice metrics to prioritize analogs with overlapping pharmacophores .
- Molecular Dynamics : Simulate interactions of the sulfanyl-acetate group with cysteine-rich protein domains to predict reactivity .
- Dereplication: Use MS/MS-based molecular networking to identify novel derivatives in natural product libraries .
Biological Activity
Ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Furan ring : Known for its reactivity and biological activity.
- Imidazoquinazoline moiety : Associated with various pharmacological effects.
- Sulfanyl group : May enhance the compound's interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of imidazoquinazoline, including those similar to this compound, exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of approximately 50 µM against various cancer cell lines, indicating moderate potency in inhibiting cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes:
- α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism and is a target for diabetes management. Compounds in the same class have shown IC50 values ranging from 50 to 268 µM, suggesting potential use in glycemic control .
- SARS-CoV-2 Main Protease Inhibition : In related research, compounds derived from furan derivatives have demonstrated inhibitory effects on the SARS-CoV-2 main protease with IC50 values as low as 1.55 µM. This suggests that this compound could potentially be explored as a therapeutic agent against COVID-19 .
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of any new compound. Preliminary studies indicate that certain derivatives exhibit low cytotoxicity with CC50 values exceeding 100 µM in Vero and MDCK cells, which suggests a favorable safety margin for further development .
The biological activity of this compound likely involves:
- Binding Interactions : Molecular docking studies reveal that the compound may bind effectively to target enzymes through hydrogen bonding and hydrophobic interactions.
- Structure–Activity Relationship (SAR) : Understanding how structural modifications affect biological activity can guide future synthetic efforts to enhance efficacy and reduce toxicity.
Study on Antitumor Activity
In one study, a series of imidazoquinazoline derivatives were synthesized and tested against several cancer cell lines. The results indicated that modifications to the furan moiety influenced the antitumor activity significantly. The most active compounds exhibited an IC50 below 50 µM against breast cancer cells, demonstrating the potential of this chemical scaffold in oncology .
Study on SARS-CoV-2 Inhibition
A recent investigation focused on furan-based compounds as inhibitors of SARS-CoV-2 main protease. The study highlighted that specific substitutions on the furan ring enhanced binding affinity and inhibitory potency. The best-performing compound exhibited an IC50 value of 1.55 µM, supporting further exploration into this class of compounds for antiviral therapies .
Q & A
Q. What are the key synthetic steps for preparing ethyl 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate?
The synthesis typically involves three critical stages:
- Imidazoquinazoline core formation : Cyclization of quinazoline precursors with imidazole derivatives under basic conditions.
- Sulfanyl group introduction : Thiolation at the 5-position of the core using reagents like thiourea or Lawesson’s reagent.
- Functionalization : Coupling the sulfanyl group with ethyl acetates and attaching the furan-2-ylmethyl carbamoyl moiety via carbodiimide-mediated amidation . Methodological Tip: Optimize reaction temperatures and solvent systems (e.g., DMF or THF) to minimize side products during cyclization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm the imidazoquinazoline core (e.g., aromatic proton signals at δ 7.5–8.5 ppm) and ester groups (δ 1.2–1.4 ppm for ethyl CH3).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and carbamoyl groups).
- Mass spectrometry : Verify molecular weight and fragmentation patterns (e.g., loss of the ethyl acetate moiety) . Note: High-resolution mass spectrometry (HRMS) is recommended for precise molecular formula confirmation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s biological activity?
- In vitro assays : Test antimicrobial activity using broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Target identification : Perform molecular docking studies to predict interactions with enzymes like dihydrofolate reductase (DHFR) or topoisomerases, leveraging structural similarities to known imidazoquinazoline inhibitors . Methodological Tip: Include positive controls (e.g., methotrexate for DHFR inhibition) and validate results with enzyme inhibition assays .
Q. How should conflicting bioactivity data among structural analogs be analyzed?
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example:
- The furan-2-ylmethyl group may enhance lipophilicity and membrane permeability vs. bulkier substituents (e.g., adamantyl), which could reduce bioavailability .
- The sulfanyl-acetate moiety’s role in hydrogen bonding vs. steric hindrance .
- Experimental validation : Test analogs under standardized conditions (e.g., fixed concentrations, identical cell lines) to isolate substituent effects .
Q. What computational strategies are effective for predicting pharmacokinetic properties?
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict absorption and BBB penetration.
- ADMET profiling : Tools like SwissADME can forecast metabolic stability (CYP450 interactions) and toxicity (AMES test predictions) . Case Study: Fluorinated analogs (e.g., trifluoromethyl groups) may improve metabolic stability by reducing CYP-mediated oxidation .
Q. How can the compound’s aqueous solubility be optimized for in vivo studies?
- Prodrug strategies : Replace the ethyl ester with hydrophilic groups (e.g., PEG-linked esters) .
- Co-solvent systems : Use cyclodextrin complexes or micellar formulations to enhance solubility without chemical modification . Note: Monitor stability in physiological pH (e.g., ester hydrolysis in plasma) via HPLC .
Data Contradiction and Validation
Q. How to address discrepancies in reported anticancer activities of imidazoquinazoline derivatives?
- Contextual factors : Variability in cell line sensitivity (e.g., p53 status) or assay conditions (e.g., serum concentration).
- Mechanistic studies : Use siRNA knockdown or western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) . Example: A compound showing cytotoxicity in MCF-7 (ER+) but not MDA-MB-231 (ER-) may indicate estrogen receptor-mediated activity .
Experimental Design Considerations
Q. What controls are critical for SAR studies of this compound?
- Negative controls : Unsubstituted imidazoquinazoline cores to isolate substituent effects.
- Isosteric replacements : Replace the sulfanyl group with oxygen or selenium to assess electronic effects .
- Dose-response curves : Use ≥5 concentrations to calculate IC50/EC50 values accurately .
Structural Analog Comparison
Q. How does this compound compare to similar imidazoquinazoline derivatives?
| Analog | Key Features | Reported Activity |
|---|---|---|
| 2-{(2-butan-2-yl)-3-oxo-2H-imidazo[1,2-c]quinazolin}-5-thiol | Simpler sulfanyl substituent | Anticancer (HeLa IC50: 12 µM) |
| Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | Bulky adamantyl group | Enhanced metabolic stability |
| Insight: The furan-2-ylmethyl carbamoyl group may balance lipophilicity and target specificity vs. bulkier analogs . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
